2,2',4,4'-Tetrachlorodibenzyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-1-[(2,4-dichlorophenyl)methoxymethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4O/c15-11-3-1-9(13(17)5-11)7-19-8-10-2-4-12(16)6-14(10)18/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYHVMDKERUNLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sources and Formation Pathways of 2,2 ,4,4 Tetrachlorodibenzyl Ether
Industrial Synthesis and By-product Generation
2,2',4,4'-Tetrachlorodibenzyl ether, also known as bis(2,4-dichlorobenzyl) ether, is not typically synthesized as a primary product. Instead, its formation is a documented side reaction in the production of 2,4-dichlorobenzyl alcohol. google.comgoogle.com The principal pathway to 2,4-dichlorobenzyl alcohol involves the hydrolysis of 2,4-dichlorobenzyl chloride.
The synthesis of the key precursor, 2,4-dichlorobenzyl chloride, often starts with 2,4-dichlorotoluene (B165549), which undergoes a photochlorination reaction. patsnap.com
Table 1: Example Synthesis of 2,4-Dichlorobenzyl Chloride
| Reactant | Catalysts | Conditions | Duration | Product |
|---|---|---|---|---|
| 2,4-Dichlorotoluene | Azodiisobutyronitrile, Triethanolamine | Heated to 80-100°C, then 120-130°C with chlorine gas introduced under illumination. | 3-4 hours | 2,4-Dichlorobenzyl chloride solution |
This table is based on data from a patent describing the synthesis of 2,4-dichlorobenzyl chloride. patsnap.com
Once 2,4-dichlorobenzyl chloride is produced, it is often converted to 2,4-dichlorobenzyl alcohol, an antibacterial substance used in industrial biocides and medicinal preparations. google.comepo.org It is during this conversion that this compound is generated as a significant by-product.
Unintentional Formation Mechanisms
The unintentional formation of this compound occurs during the synthesis of 2,4-dichlorobenzyl alcohol, particularly when using a direct hydrolysis method. google.comgoogle.com The mechanism is a well-understood chemical process, akin to a Williamson ether synthesis.
The process involves the hydrolysis of 2,4-dichlorobenzyl chloride using a strong base. In the reaction mixture, the newly formed 2,4-dichlorobenzyl alcohol (the desired product) exists alongside the unreacted 2,4-dichlorobenzyl chloride (the starting material). google.comgoogle.com Under basic conditions, the alcohol can be deprotonated to form an alkoxide ion. This highly reactive alkoxide then acts as a nucleophile, attacking a molecule of the 2,4-dichlorobenzyl chloride. This nucleophilic substitution reaction displaces the chloride ion and forms a new carbon-oxygen-carbon bond, creating the symmetrical ether, this compound. google.comgoogle.comlibretexts.org
This side reaction is problematic for manufacturers as it reduces the yield of the desired 2,4-dichlorobenzyl alcohol and necessitates additional purification steps to remove the unwanted ether by-product. google.comgoogle.comepo.org To circumvent this, alternative two-stage processes have been developed, where the chloride is first converted to an ester (e.g., 2,4-dichlorobenzyl acetate) and then hydrolyzed. This separation of reactants prevents the alcohol and chloride from co-existing, thus minimizing the formation of the ether. google.comgoogle.com
Table 2: By-product Formation in 2,4-Dichlorobenzyl Alcohol Synthesis
| Process | Reactants | Key Condition | Unwanted By-product | Consequence |
|---|---|---|---|---|
| Direct Hydrolysis | 2,4-Dichlorobenzyl chloride, Strong Base | Alcohol product is formed in the presence of the chloride reactant. | This compound | Reduced yield of desired alcohol and need for further purification. |
This table summarizes findings from patents detailing the formation of the ether as a by-product. google.comgoogle.comepo.org
Another potential, though less specifically documented, pathway is the acid-catalyzed condensation of two molecules of 2,4-dichlorobenzyl alcohol. In this type of reaction, an acid protonates the hydroxyl group of one alcohol molecule, turning it into a good leaving group (water). A second alcohol molecule can then attack, leading to the formation of a protonated ether, which is then deprotonated to yield the final ether product. libretexts.orgpearson.com
Historical and Current Release Scenarios
Direct data on the specific release of this compound into the environment is limited. However, release scenarios can be inferred from its formation pathways and the industrial processes involved.
Given that the compound is a known by-product in the manufacture of 2,4-dichlorobenzyl alcohol, potential releases are primarily associated with facilities that produce this chemical and its precursors, such as 2,4-dichlorotoluene and 2,4-dichlorobenzyl chloride. google.compatsnap.com Release scenarios include:
Industrial Effluents: Wastewater from manufacturing plants where direct hydrolysis is used could contain traces of the ether if not fully treated.
Impurities in Commercial Products: If purification is incomplete, commercial-grade 2,4-dichlorobenzyl alcohol may contain residual amounts of this compound. The subsequent use of this alcohol in formulating industrial biocides or other products could lead to its wider, albeit diffuse, distribution.
Waste Disposal: Solid or liquid waste streams generated during the purification process to remove the ether would be a concentrated source that requires proper disposal.
The historical production and use of chlorinated organic compounds, including various pesticides and industrial chemicals, suggest a potential for legacy contamination in and around manufacturing sites. environmentclearance.nic.inncert.nic.in While this specific ether is not as widely studied as other chlorinated pollutants like polychlorinated biphenyls (PCBs) or certain diphenyl ethers, its structural similarity to other halogenated compounds suggests it would be persistent in the environment if released.
Environmental Occurrence and Spatial Temporal Distribution of 2,2 ,4,4 Tetrachlorodibenzyl Ether
Occurrence in Biotic Matrices and Ecological Systems3.2.1. Prevalence in Flora and Fauna3.2.2. Bioaccumulation Potential within Trophic Levels
Until research is conducted and published on 2,2',4,4'-tetrachlorodibenzyl ether, its environmental fate and potential for bioaccumulation will remain unknown.
Environmental Fate and Transformation Dynamics of 2,2 ,4,4 Tetrachlorodibenzyl Ether
Abiotic Degradation Processes
Abiotic degradation involves the transformation of a chemical compound through non-biological pathways, primarily photolysis and chemical reactions like hydrolysis and oxidation.
Photolysis, or degradation by light, is a significant abiotic process for many chlorinated aromatic compounds. Polychlorinated diphenyl ethers (PCDEs), which share the ether linkage and chlorinated aromatic rings with 2,2',4,4'-tetrachlorodibenzyl ether, are known to undergo photolysis in the environment. nih.gov This process typically involves the cleavage of the carbon-chlorine bond, leading to the formation of lesser-chlorinated congeners. It is plausible that this compound would undergo a similar photolytic degradation, likely resulting in the stepwise removal of chlorine atoms from the benzyl (B1604629) rings. The ether linkage itself can also be a target for photolytic cleavage, potentially yielding chlorinated benzyl alcohols and other related products.
Ethers are generally resistant to hydrolysis under neutral conditions. However, under acidic conditions, the ether linkage can be cleaved. libretexts.orgwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction is catalyzed by strong acids and involves the protonation of the ether oxygen, followed by nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com For this compound, acidic cleavage would likely produce 2,2',4,4'-tetrachlorobenzyl alcohol and a corresponding chlorinated toluene (B28343) derivative.
Biotic Degradation Processes
Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of many persistent organic pollutants from the environment.
Under aerobic conditions, microorganisms can utilize oxygen to break down organic compounds. For halogenated diaryl ethers, aerobic biodegradation often involves specialized bacterial strains. nih.gov For instance, some bacteria can degrade chlorinated dioxins, which are structurally related, through the action of dioxygenase enzymes that initiate ring cleavage. nih.gov It is conceivable that similar enzymatic pathways could be involved in the aerobic degradation of this compound. Studies on the aerobic biodegradation of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a brominated analogue, have shown that bacteria such as Acinetobacter sp. and Bacillus sp. can degrade it, using it as a carbon source. nih.govresearchgate.net The degradation of BDE-47 often proceeds through hydroxylation followed by ether bond cleavage. nih.gov A similar initial hydroxylation step could be a key transformation for this compound under aerobic conditions.
In anaerobic environments, where oxygen is absent, a different set of microbial processes occurs. For many chlorinated compounds, reductive dechlorination is a primary anaerobic degradation pathway. nih.gov This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. Anaerobic methanogenic consortia have demonstrated the ability to dehalogenate polyhalogenated diaryl ethers. nih.gov Studies on the anaerobic degradation of BDE-47 have shown that it can be reductively debrominated by microbial consortia, leading to the formation of lower-brominated diphenyl ethers. nih.gov It is highly probable that this compound undergoes a similar stepwise reductive dechlorination under anaerobic conditions, yielding lesser-chlorinated dibenzyl ether congeners. The ether linkage might also be cleaved under these conditions, as has been observed for other chlorinated phenoxyacetic acids. researchgate.net
The biodegradation of complex chlorinated compounds often requires the synergistic action of a microbial consortium rather than a single microbial species. For example, the degradation of chlorinated ethenes often involves a series of different microbial groups. researchgate.net
Specific enzymes play a critical role in the breakdown of these compounds. In aerobic degradation, dioxygenases are key enzymes that initiate the attack on the aromatic ring. nih.gov For instance, the tfdA gene, which codes for a 2,4-D dioxygenase, is involved in the cleavage of the ether bond in 2,4-D. mdpi.com In anaerobic degradation, reductive dehalogenases are the crucial enzymes responsible for removing chlorine atoms from the aromatic rings. Halorespiring bacteria, such as Dehalococcoides, are known to play a significant role in the reductive dechlorination of various chlorinated pollutants. nih.gov Fungi, particularly white-rot fungi, are also capable of degrading a wide range of persistent organic pollutants through the action of non-specific extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases. nih.govnih.gov These enzymes could potentially degrade this compound.
Table 1: Summary of Potential Degradation Pathways for this compound
| Degradation Process | Condition | Potential Transformation Products |
|---|---|---|
| Abiotic Degradation | ||
| Photolysis | Presence of light | Lesser-chlorinated dibenzyl ethers, chlorinated benzyl alcohols |
| Hydrolysis | Acidic conditions | 2,2',4,4'-Tetrachlorobenzyl alcohol, chlorinated toluene derivatives |
| Oxidation | Presence of oxidizing agents | Mineralization to CO2 and H2O |
| Biotic Degradation | ||
| Aerobic Biodegradation | Presence of oxygen | Hydroxylated intermediates, chlorinated benzoic acids, potential for ring cleavage |
| Anaerobic Biodegradation | Absence of oxygen | Lesser-chlorinated dibenzyl ethers (via reductive dechlorination) |
No Research Findings on the Degradation of this compound
A thorough review of available scientific literature reveals a significant lack of research on the environmental fate and transformation dynamics of the specific chemical compound This compound . Consequently, there is no published data on its degradation products or metabolites.
Extensive searches for detailed research findings, including data on biotransformation, microbial degradation, and metabolic pathways, yielded no results for this particular chlorinated compound. While studies are available for structurally related substances, such as the brominated analogue 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and various polychlorinated biphenyls (PCBs) and chlorophenols, this information cannot be extrapolated to predict the behavior of this compound with scientific accuracy.
Therefore, it is not possible to provide an article detailing the formation of its degradation products and metabolites as requested. The absence of research in this specific area means that no data tables or detailed findings can be presented.
Table of Compounds Mentioned
Advanced Analytical Methodologies for 2,2 ,4,4 Tetrachlorodibenzyl Ether Determination
Sample Preparation and Extraction Techniques for Complex Matrices
The initial and one of the most critical stages in the analysis of 2,2',4,4'-Tetrachlorodibenzyl ether from complex samples is the preparation and extraction phase. The primary objective is to isolate the analyte from the matrix components that could interfere with subsequent analysis, while also concentrating the analyte to a level suitable for detection.
Commonly employed extraction techniques for chlorinated compounds like this compound include:
Liquid-Liquid Extraction (LLE): This technique is frequently used for aqueous samples. The sample is partitioned against an immiscible organic solvent in which the nonpolar this compound has a high affinity. Solvents such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone (B3395972) are typical choices.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE. For the extraction of this compound, a reversed-phase sorbent, such as C18-bonded silica (B1680970), is often utilized. The aqueous sample is passed through the SPE cartridge, and the analyte is adsorbed onto the sorbent. After washing to remove interferences, the analyte is eluted with a small volume of an organic solvent like acetonitrile (B52724) or methanol.
Dispersive Solid-Phase Extraction (d-SPE): Often known as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, d-SPE is particularly useful for solid and semi-solid samples like soil or food products. The sample is first homogenized with an organic solvent (e.g., acetonitrile), and then salts are added to induce phase separation. A portion of the organic extract is then cleaned up by mixing it with a d-SPE sorbent, which removes interfering matrix components.
Following extraction, a cleanup step is often necessary to remove co-extracted interfering compounds. Adsorption chromatography using materials like Florisil or silica gel can be employed for this purpose. epa.gov Gel permeation chromatography (GPC) is another effective technique for removing high-molecular-weight interferences such as lipids from biological samples. epa.gov
Table 1: Comparison of Extraction Techniques for this compound
| Technique | Principle | Typical Solvents/Sorbents | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Dichloromethane, Hexane/Acetone | Simple, well-established. | Large solvent consumption, can be labor-intensive. |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by selective elution. | C18, Silica Gel, Florisil | High recovery, reduced solvent use, amenable to automation. nih.gov | Can be affected by matrix clogging. |
| Dispersive SPE (QuEChERS) | Liquid extraction followed by cleanup with a dispersive sorbent. | Acetonitrile, Magnesium Sulfate, PSA | Fast, high throughput, low solvent usage. | May not be suitable for all matrices without method modification. |
Chromatographic Separation Techniques
Chromatography is an indispensable tool for separating this compound from other co-extracted compounds prior to its detection. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.
Gas Chromatography (GC) Methods Development
Given its semi-volatile nature, gas chromatography is a highly suitable technique for the analysis of this compound. Method development typically involves the optimization of several parameters to achieve good resolution and peak shape.
Column Selection: A low-polarity fused-silica capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is a common first choice. nih.govhpst.cz These columns separate compounds primarily based on their boiling points and are robust for environmental analyses. hpst.cz For confirmation, a second column with a different polarity may be used to ensure the separation of potential co-eluting compounds. epa.gov
Injector and Detector Temperatures: The injector temperature is typically set high enough to ensure the rapid volatilization of the analyte without causing thermal degradation, often in the range of 250-300°C. nih.gov The detector temperature is also maintained at a high temperature (e.g., 300°C) to prevent condensation of the analyte. nih.gov
Oven Temperature Program: A temperature program is employed to ensure the separation of compounds with a wide range of boiling points. This typically involves an initial hold at a lower temperature, followed by a temperature ramp to a final, higher temperature, which is then held for a period to ensure all components have eluted.
Carrier Gas: High-purity nitrogen or helium is commonly used as the carrier gas, with flow rates optimized for the best separation efficiency. nih.gov
Detection: The electron capture detector (ECD) is highly sensitive to halogenated compounds and is therefore an excellent choice for the detection of this compound. epa.gov For more definitive identification and quantification, a mass spectrometer is used as the detector (GC-MS).
Liquid Chromatography (LC) Methods Development
High-performance liquid chromatography (HPLC) offers an alternative to GC, particularly when dealing with complex matrices or when the analyte has limited thermal stability. basicmedicalkey.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of intermediate polarity like this compound. nih.gov
Column Selection: An octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded silica column is the standard choice for RP-HPLC. nih.gov These columns provide good retention and separation for a wide range of organic molecules. The use of smaller particle sizes (e.g., sub-2 µm in UHPLC) can lead to faster analyses and higher resolution. brighton.ac.uk
Mobile Phase: The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. nih.gov A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve a good separation of all components in a reasonable time frame. basicmedicalkey.com Additives like formic acid or ammonium (B1175870) acetate (B1210297) may be included to improve peak shape and ionization efficiency if a mass spectrometer is used for detection. nih.gov
Flow Rate and Temperature: The flow rate is optimized based on the column dimensions to achieve the best separation efficiency. Column temperature can also be adjusted to fine-tune the separation. basicmedicalkey.com
Detection: A UV detector can be used if the analyte possesses a suitable chromophore. However, for higher selectivity and sensitivity, a mass spectrometer is the preferred detector (LC-MS). nih.gov
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, provides the highest level of confidence in the identification and quantification of this compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) Applications
High-resolution mass spectrometry is a powerful tool for the analysis of this compound in complex mixtures. pnnl.gov
Accurate Mass Measurement: HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). pnnl.gov This allows for the determination of the elemental formula of the molecular ion of this compound, which greatly increases the confidence in its identification. nih.gov
Interference Removal: The high resolving power of these instruments allows for the separation of the analyte signal from isobaric interferences (other compounds with the same nominal mass but a different elemental formula), which is a common challenge in the analysis of complex samples. pnnl.gov
Table 2: Theoretical HRMS Data for this compound (C₁₄H₁₀Cl₄O)
| Ion | Elemental Composition | Theoretical Monoisotopic Mass (Da) |
| [M]⁺ | C₁₄H₁₀³⁵Cl₄O | 345.9431 |
| [M+2]⁺ | C₁₄H₁₀³⁵Cl₃³⁷ClO | 347.9402 |
| [M+4]⁺ | C₁₄H₁₀³⁵Cl₂³⁷Cl₂O | 349.9372 |
| [M+6]⁺ | C₁₄H₁₀³⁵Cl³⁷Cl₃O | 351.9343 |
| [M+8]⁺ | C₁₄H₁₀³⁷Cl₄O | 353.9313 |
The characteristic isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) provides an additional point of confirmation for the presence of a tetrachlorinated compound.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry is an essential technique for the definitive structural confirmation of this compound. nih.gov In an MS/MS experiment, the molecular ion of the analyte is isolated and then fragmented by collision-induced dissociation (CID). ucdavis.edu The resulting fragment ions are then mass-analyzed, producing a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule. pittcon.org
For this compound, the fragmentation pattern would be expected to show characteristic losses:
Cleavage of the Ether Linkage: A primary fragmentation pathway would likely involve the cleavage of one of the C-O bonds of the ether linkage, leading to the formation of a tetrachlorobenzyl cation or a radical cation.
Loss of Chlorine: The sequential loss of chlorine atoms from the molecular ion or fragment ions is another expected fragmentation pathway.
By comparing the observed fragmentation pattern to that of a known standard or to theoretically predicted fragmentation pathways, the structure of the analyte can be confidently elucidated. nih.gov MS/MS also provides a highly selective and sensitive method for quantification through selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored. nih.gov
Ecological Impact and Risk Assessment of 2,2 ,4,4 Tetrachlorodibenzyl Ether
Ecotoxicological Investigations in Model Organisms
Detailed ecotoxicological studies are fundamental to understanding the potential harm a chemical substance may pose to ecosystems. Such studies typically involve exposing model organisms from different trophic levels to the substance and observing any adverse effects.
Studies on Aquatic Organisms (e.g., fish, invertebrates)
Assessment of Bioaccumulation and Biomagnification in Food Webs
Bioaccumulation is the process by which a substance builds up in an organism from the surrounding environment, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. These processes are of particular concern for persistent organic pollutants (POPs).
Currently, there are no specific studies that have measured the bioaccumulation or biomagnification potential of 2,2',4,4'-Tetrachlorodibenzyl ether in either aquatic or terrestrial food webs. The lipophilicity (tendency to dissolve in fats) of a compound is often used as an indicator of its potential to bioaccumulate. Without empirical data, the potential for this specific compound to enter and move up the food chain remains a critical unknown.
Derivation of Ecological Hazard and Risk Quotients
Ecological risk assessment is a process used to evaluate the likelihood that adverse ecological effects may occur or are occurring as a result of exposure to one or more stressors. setac.org This often involves the calculation of a risk quotient (RQ), which compares the predicted environmental concentration (PEC) of a substance with its predicted no-effect concentration (PNEC).
Due to the lack of ecotoxicity data for this compound, it is not possible to derive meaningful ecological hazard and risk quotients. The PNEC is typically derived from toxicity data from various organisms (e.g., fish, invertebrates, algae). Without these foundational data points, a quantitative risk assessment for this compound cannot be performed.
Information regarding the non-human metabolism and toxicokinetics of this compound is not available in publicly accessible scientific literature.
Extensive searches for toxicological and metabolic data on the specific chemical compound this compound in non-human species have yielded no direct research findings. The scientific community has not published studies detailing the absorption, distribution, elimination, biotransformation pathways, or enzyme induction related to this particular substance in laboratory animals.
While research exists for structurally related compounds, such as the brominated analogue 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and other chlorinated substances, it is scientifically inappropriate to extrapolate these findings to this compound. The metabolic behavior and toxicokinetic profile of a chemical are highly specific to its exact molecular structure. Differences in the halogen substituent (chlorine versus bromine) and the chemical bond connecting the phenyl rings (dibenzyl ether versus diphenyl ether) can lead to significant variations in how the compound is absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted.
Therefore, without dedicated studies on this compound, no scientifically accurate information can be provided for the following sections as outlined in the request:
Non Human Metabolism and Toxicokinetics of 2,2 ,4,4 Tetrachlorodibenzyl Ether
Environmental Remediation and Management Strategies for 2,2 ,4,4 Tetrachlorodibenzyl Ether Contamination
Bioremediation Technologies
Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform hazardous substances into less toxic or non-toxic compounds. This approach is considered a cost-effective and environmentally friendly alternative to traditional physicochemical methods. mdpi.com
Bioaugmentation involves the introduction of specific, pre-grown microbial strains or consortia with the desired degradative capabilities to a contaminated site. ijariit.com Biostimulation, on the other hand, involves the modification of the subsurface environment to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. mdpi.comaskesa.com These strategies are often used in conjunction to enhance the bioremediation of chlorinated compounds. battelle.org
For chlorinated solvents like tetrachloroethene (PCE) and trichloroethene (TCE), a process known as reductive dechlorination is a key anaerobic biodegradation pathway. researchgate.netepa.gov This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. researchgate.net Bioaugmentation with cultures containing Dehalococcoides species has proven effective for the complete dechlorination of chlorinated ethenes to the harmless end-product, ethene. ijariit.combattelle.org Similarly, biostimulation through the addition of electron donors such as lactate, molasses, or emulsified vegetable oils can create the necessary anaerobic conditions and provide the required hydrogen for reductive dechlorination to occur. battelle.orgnih.gov
Given the chlorinated aromatic structure of 2,2',4,4'-Tetrachlorodibenzyl ether, it is plausible that similar strategies could be effective. The ether linkage may present a challenge, but microorganisms capable of degrading other aromatic ethers have been identified. acs.org A potential bioremediation strategy for this compound could involve:
Site Characterization: Assessing the indigenous microbial community for the presence of organisms with the potential for dehalogenation and ether cleavage.
Bioaugmentation: If competent native populations are absent, introducing a microbial consortium known to degrade chlorinated aromatic compounds. For instance, consortia effective against PCBs have been developed and could be tested for their efficacy against this compound. ijariit.commdpi.com
Biostimulation: Amending the contaminated soil or groundwater with suitable electron donors and nutrients to create an environment conducive to anaerobic reductive dechlorination of the chloro-substituents, potentially followed by aerobic degradation of the resulting dibenzyl ether backbone.
Table 1: Examples of Bioaugmentation and Biostimulation for Chlorinated Compounds
| Contaminant | Remediation Strategy | Microorganisms/Amendments | Outcome | Reference |
| Chlorinated Ethenes | Bioaugmentation & Biostimulation | Dehalococcoides microbial consortium (BAC-9), EOS® (emulsified oil substrate) | Enhanced reductive dechlorination to ethene. | battelle.org |
| Decachlorobiphenyl (PCB-209) | Biostimulation & Bioaugmentation | Native bacterial strains (Bacillus sp., Staphylococcus sp.), Biphenyl | Significant degradation of the highly chlorinated PCB congener. | mdpi.com |
| Trichloroethene (TCE) | Electrochemical Biostimulation | Mixed bacterial culture (SF culture) | Increased TCE degradation by approximately 150% compared to the control. | nih.gov |
Mycoremediation is a form of bioremediation that utilizes fungi to degrade or sequester contaminants. White-rot fungi, in particular, have demonstrated significant potential for the degradation of a wide range of persistent organic pollutants, including those with chlorinated structures like PCBs. mdpi.commdpi.com These fungi produce powerful, non-specific extracellular enzymes, such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases, which can attack a broad spectrum of complex organic molecules. mdpi.com
Pleurotus ostreatus, a common white-rot fungus, has been extensively studied for its ability to degrade PCBs. mdpi.comnih.gov Studies have shown that P. ostreatus can achieve high removal efficiencies for PCB mixtures in both liquid and soil matrices. nih.gov Another white-rot fungus, Phanerochaete chrysosporium, has also been shown to effectively degrade complex organic compounds. mdpi.com
The application of mycoremediation for this compound could involve the following approaches:
Solid-State Fermentation: Inoculating contaminated soil with a suitable fungal strain, such as Pleurotus ostreatus, along with a lignocellulosic substrate (e.g., wood chips, straw) to support fungal growth and enzyme production.
Bioreactors: Using fungal biomass or purified fungal enzymes in bioreactors to treat contaminated water or soil slurries.
The non-specific nature of the enzymatic system of white-rot fungi makes them a promising candidate for the degradation of this compound, as the enzymes are not dependent on the contaminant as a sole carbon source.
Table 2: Mycoremediation of Polychlorinated Biphenyls (PCBs) by Pleurotus Species
| Fungus | PCB Mixture | Medium | Removal Efficiency | Reference |
| Pleurotus sajor-caju | Aroclor 1242, 1254, 1260 | Complex Medium | 97.7% | unam.edu.ar |
| Pleurotus sajor-caju | Aroclor 1242, 1254, 1260 | Mineral Medium | 91.7% | unam.edu.ar |
| Pleurotus ostreatus | - | Complex Medium | up to 98.4% | nih.gov |
| Pleurotus ostreatus | - | Mineral Medium | up to 99.6% | nih.gov |
Advanced Oxidation and Reduction Processes for Contaminant Removal
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to oxidize and destroy organic pollutants. nih.gov AOPs can be particularly effective for the treatment of recalcitrant organic compounds that are resistant to conventional biological and chemical treatments. nih.gov Common AOPs include ozonation, UV/H₂O₂, and Fenton-based processes. nih.gov
For structurally similar compounds like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a two-stage reduction/oxidation process has been shown to be effective. nih.gov This involved an initial reduction step using iron and silver (Fe-Ag) followed by a Fenton-like oxidation, which resulted in complete mineralization of the diphenyl ether. nih.gov
Advanced Reduction Processes (ARPs) are an emerging class of treatment technologies that utilize highly reactive reducing radicals to degrade oxidized contaminants. nih.gov These processes could be particularly relevant for highly chlorinated compounds like this compound, where the initial step of remediation often involves reductive dechlorination.
The applicability of AOPs and ARPs to this compound would likely involve a sequential treatment approach:
Reductive Pre-treatment: An ARP could be employed to remove the chlorine atoms from the benzyl (B1604629) rings, making the molecule more susceptible to subsequent oxidative attack.
Oxidative Destruction: An AOP, such as UV/H₂O₂ or the Fenton process, could then be used to break down the de-chlorinated dibenzyl ether structure into simpler, less harmful compounds, and ultimately to carbon dioxide and water.
Regulatory and Policy Frameworks for Chlorinated Ether Compounds
International Environmental Conventions and Treaties
Several international treaties aim to protect human health and the environment from hazardous chemicals. While 2,2',4,4'-Tetrachlorodibenzyl ether is not explicitly listed in these conventions, their frameworks are relevant for any chlorinated ether that exhibits characteristics of a persistent organic pollutant (POP).
The Stockholm Convention on Persistent Organic Pollutants is a global treaty to eliminate or restrict the production and use of POPs. nih.gov POPs are chemicals that are toxic, persist in the environment for long periods, bioaccumulate in fatty tissues, and can be transported over long distances. nih.gov The convention includes a scientific review process to identify and add new chemicals to its annexes. For a compound like this compound to be considered for inclusion, data on its persistence, bioaccumulation, long-range environmental transport, and toxicity would need to be submitted and evaluated by the POPs Review Committee.
The Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade facilitates information exchange about hazardous chemicals and their potential risks. It requires that countries exporting a chemical listed in the convention obtain the prior informed consent of the importing country. This convention applies to chemicals that have been banned or severely restricted for health or environmental reasons by at least two signatory parties.
The UNECE Convention on Long-range Transboundary Air Pollution (CLRTAP) and its protocols, particularly the Protocol on Persistent Organic Pollutants, also address chemicals that are transported across international boundaries through the atmosphere. This framework could be relevant for volatile or semi-volatile chlorinated ethers.
Currently, there is no specific international treaty that directly regulates this compound. Its potential for regulation under these conventions would depend on future scientific assessments of its properties and risks.
National and Regional Regulatory Initiatives and Risk Management
At the national and regional levels, various bodies are responsible for chemical regulation. In the absence of specific regulations for this compound, it may fall under the general chemical control laws.
In the United States , the Environmental Protection Agency (EPA) regulates chemicals under the Toxic Substances Control Act (TSCA). TSCA gives the EPA the authority to require reporting, record-keeping, and testing of chemical substances, and to restrict or ban their production and use if they pose an unreasonable risk to human health or the environment. Chlorinated compounds are a focus of EPA's regulatory efforts, particularly those identified as PBTs. While specific regulations for chlorinated dibenzyl ethers as a class are not prominent, any new chemical substance must undergo a pre-manufacture notification and review process.
In the European Union , the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation places the burden of proof on companies to demonstrate the safety of the chemicals they produce and market. Manufacturers and importers are required to gather information on the properties of their chemical substances and to register the information in a central database run by the European Chemicals Agency (ECHA). Substances of very high concern (SVHC), which include PBTs, may be placed on an authorisation list, meaning they cannot be used or placed on the market without specific permission. Similar to the US, while there are no specific regulations for this compound, it would be subject to the provisions of REACH if manufactured or imported into the EU in sufficient quantities.
The management of risks from chlorinated ethers often involves a precautionary approach, especially when data is limited. This can include measures to limit exposure, such as controlling industrial emissions and managing contaminated sites.
Evolution of Scientific Input into Chemical Regulations
The regulation of chemicals is not a static process; it evolves as scientific understanding of their risks improves. The history of chemical regulation is marked by a progressive integration of scientific evidence into policy decisions, moving from a reactive to a more precautionary and evidence-based approach.
Initially, regulations often targeted chemicals only after widespread environmental contamination and clear evidence of harm had emerged. A prime example is the regulation of polychlorinated biphenyls (PCBs) and the insecticide DDT, which were banned or severely restricted after their persistence, bioaccumulation, and adverse effects on wildlife and human health became undeniable.
The modern approach to chemical regulation, embodied in frameworks like the Stockholm Convention and REACH, relies on a systematic evaluation of scientific data. This includes:
Hazard Identification: Determining the intrinsic hazardous properties of a substance through toxicological and ecotoxicological studies.
Dose-Response Assessment: Characterizing the relationship between the dose of a substance and the incidence of an adverse effect.
Exposure Assessment: Evaluating the extent of human and environmental exposure to the substance.
Risk Characterization: Integrating the hazard, dose-response, and exposure information to estimate the probability of adverse effects occurring in a given population.
For a compound like this compound, for which there is a scarcity of publicly available scientific data on its environmental fate and toxicity, the regulatory process is hampered. The lack of studies on its persistence in different environmental compartments (air, water, soil, sediment) and its potential to bioaccumulate in the food chain makes it difficult to classify its risk profile.
The table below summarizes the type of scientific data that is crucial for the regulatory assessment of a chemical like this compound.
| Data Category | Description | Relevance to Regulation |
| Physicochemical Properties | Data on molecular weight, water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). | These properties are fundamental for predicting a chemical's environmental behavior, including its potential for long-range transport and bioaccumulation. |
| Environmental Fate | Studies on how the chemical behaves in the environment, including its persistence (half-life) in soil, water, and air, and its degradation pathways. | Essential for determining if a chemical is persistent and will remain in the environment for long periods. |
| Bioaccumulation | Data from laboratory or field studies on the uptake and concentration of the chemical in organisms. | Key for assessing if a chemical can accumulate in the food chain, posing a risk to higher-level organisms, including humans. |
| Toxicity | Information on the adverse effects of the chemical on humans and wildlife from acute and chronic exposure studies. This includes data on carcinogenicity, reproductive toxicity, and endocrine disruption. | Crucial for identifying the hazards associated with the chemical and for setting safe exposure limits. |
The evolution of analytical techniques has also played a significant role in chemical regulation. The ability to detect chemicals at very low concentrations in environmental and biological samples has enabled scientists to identify previously unknown pollutants and to better understand their distribution and effects.
Future Research Directions and Emerging Analytical Challenges for 2,2 ,4,4 Tetrachlorodibenzyl Ether
Development of Novel Remediation Technologies
Currently, there is a lack of established remediation technologies specifically validated for the removal of 2,2',4,4'-Tetrachlorodibenzyl ether from environmental matrices such as soil, sediment, and water. Research in this area is paramount to address any potential contamination. Future investigations should explore the applicability and optimization of a range of treatment technologies that have shown promise for other chlorinated persistent organic pollutants (POPs).
Potential Remediation Approaches for Investigation:
Physical Remediation: Technologies like excavation, thermal desorption, and multiphase extraction are commonly used for other chlorinated compounds. itrcweb.org For instance, in-pile thermal desorption, where contaminated soil is heated to volatilize contaminants, could be a viable ex-situ option. clu-in.org Similarly, in-situ thermal treatment methods, such as thermal conduction heating and electrical resistance heating, which have been effective for chlorinated solvents, warrant investigation. itrcweb.org
Chemical Remediation: Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are proven for destroying a variety of organic contaminants, including the structurally related 1,4-dioxane (B91453). itrcweb.org The efficacy of AOPs, such as those involving ozone or Fenton's reagent, for the degradation of this compound should be a research priority. itrcweb.org Chemical reduction and dehalogenation processes, which are emerging for polychlorinated biphenyls (PCBs), might also be adaptable. clu-in.org
Biological Remediation: Bioremediation, utilizing microorganisms to break down contaminants, offers a potentially cost-effective and environmentally friendly solution. itrcweb.org Studies on the biodegradation of the analogous brominated compound, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), have shown that fungi like Phanerochaete chrysosporium can degrade it. nih.gov Research is needed to identify microbial consortia or specific enzymes capable of cleaving the ether bond and dechlorinating the aromatic rings of this compound. Both anaerobic and aerobic biodegradation pathways should be explored. clu-in.orgitrcweb.org
A comparative table of potential remediation technologies is presented below, highlighting the need for research specific to this compound.
| Remediation Technology | General Principle | Known Applicability for Related Compounds | Research Need for this compound |
| Thermal Desorption | Heating soil to volatilize contaminants for collection and treatment. | Effective for PCBs and other SVOCs. clu-in.org | Determine optimal temperature and efficiency for this specific ether. |
| Advanced Oxidation | Generation of reactive radicals to chemically degrade contaminants. | Demonstrated for 1,4-dioxane and other organic pollutants. itrcweb.org | Investigate reaction kinetics and degradation product formation. |
| Bioremediation | Use of microorganisms to break down contaminants into less harmful substances. | Fungi and bacteria can degrade some brominated diphenyl ethers. nih.gov | Isolate and characterize microorganisms capable of degrading the compound. |
| Chemical Dehalogenation | Chemical reactions to remove chlorine atoms from the molecule. | Emerging for PCBs. clu-in.org | Assess the feasibility and reaction conditions for this specific ether. |
Comprehensive Assessment of Long-Term Ecological Effects
The long-term ecological consequences of the release of this compound into the environment are entirely unknown. There is a critical need for studies to evaluate its persistence, bioaccumulation potential, and toxicity across different trophic levels.
Insights may be cautiously drawn from research on analogous compounds like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). Studies on BDE-47 have demonstrated its potential for bioaccumulation and toxic effects on a range of organisms, including marine life. mdpi.comnih.gov For example, BDE-47 has been shown to cause reproductive and endocrine disruption in female zebrafish nih.gov and induce oxidative stress in microalgae. nih.gov These findings suggest that chlorinated dibenzyl ethers could also pose a significant ecological risk.
Key Research Areas:
Persistence Studies: Laboratory and field studies are needed to determine the environmental half-life of this compound in various compartments (soil, water, sediment).
Bioaccumulation and Biomagnification: Investigations into the bioconcentration factor (BCF) and biomagnification potential through food web studies are essential to understand its propensity to accumulate in organisms.
Ecotoxicity Testing: A battery of standardized ecotoxicity tests on representative aquatic and terrestrial organisms (e.g., algae, invertebrates, fish, and plants) is required to establish no-effect concentrations and identify sublethal toxic endpoints. mdpi.com
The following table summarizes the type of ecotoxicological data that is critically needed for this compound, with examples from the related compound BDE-47 for context.
| Ecotoxicological Endpoint | Organism Type | BDE-47 Findings (for comparison) | Required Research for this compound |
| Acute Toxicity | Fish, Invertebrates | Toxicity to marine rotifers is high. mdpi.com | Determine LC50 values for key indicator species. |
| Chronic Toxicity | Fish, Invertebrates | Impaired development and reproduction in zebrafish. nih.gov | Assess long-term effects on growth, reproduction, and survival. |
| Endocrine Disruption | Vertebrates | Altered hormone levels in female zebrafish. nih.gov | Investigate potential interference with hormonal pathways. |
| Oxidative Stress | Algae, Invertebrates | Induced oxidative stress in Chlorella sp. nih.gov | Measure biomarkers of oxidative stress upon exposure. |
Investigation of Unidentified Transformation Products and Their Environmental Significance
When a chemical is released into the environment, its transformation products can sometimes be more toxic or persistent than the parent compound. There is currently no information on the environmental transformation pathways or products of this compound.
Research on related compounds provides a starting point for hypotheses. For instance, the biodegradation of BDE-47 by Phanerochaete chrysosporium leads to hydroxylated and debrominated products. nih.gov Similarly, studies on other brominated ethers in plants have shown that interconversion and the formation of metabolites can occur. itrcweb.org It is plausible that this compound could undergo hydroxylation, dechlorination, or cleavage of the ether linkage through biotic or abiotic processes (e.g., photolysis).
Future Research Imperatives:
Degradation Studies: Controlled laboratory experiments under various conditions (e.g., aerobic, anaerobic, photolytic) are needed to identify the primary transformation products.
Advanced Analytical Techniques: The use of high-resolution mass spectrometry (HRMS) will be crucial for the identification and structural elucidation of unknown metabolites.
Toxicity of Transformation Products: Once identified, the transformation products must be synthesized or isolated and their toxicological properties evaluated to fully assess the environmental risk.
Application of Advanced Computational Modeling for Environmental Fate Prediction
In the absence of extensive experimental data, computational modeling provides a valuable tool for preliminary assessment of the environmental fate and transport of chemicals. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) models can be used to predict key physicochemical properties, persistence, and bioaccumulation potential based on molecular structure. nih.govresearchgate.net
However, to apply these models to this compound, foundational experimental data are first needed for model calibration and validation. researchgate.netchemrxiv.org
Steps for Computational Assessment:
Data Acquisition: Experimental determination of fundamental physicochemical properties such as water solubility, octanol-water partition coefficient (Kow), and vapor pressure is a prerequisite.
Model Selection and Application: Utilize established QSAR and environmental fate models (e.g., OPERA, EPISuite) to predict properties like soil adsorption coefficient (Koc), bioconcentration factor (BCF), and atmospheric half-life. nih.gov
Advanced Modeling: Employ more sophisticated models like molecular dynamics (MD) and density functional theory (DFT) to gain deeper insights into its interactions with environmental components and potential degradation pathways. nih.gov
Model Validation: As experimental data from the research areas outlined above become available, they must be used to validate and refine the computational predictions, improving the accuracy of future risk assessments.
The development of a robust dataset for this compound will enable its inclusion in large-scale chemical databases and modeling platforms, facilitating its regulatory assessment and management. nih.gov
Q & A
Q. What synthetic methodologies are applicable for 2,2',4,4'-Tetrachlorodibenzyl ether, and how can reaction conditions be optimized to reduce by-products?
Methodological Answer: The synthesis of chlorinated diphenyl ethers often employs Ullmann ether coupling or demethylation strategies. For example, 2,4,4',5,5'-pentachloro-2'-hydroxydiphenyl ether was synthesized via demethylation of a methoxy precursor using dimethyl sulfoxide (DMSO) as a solvent, followed by reaction with halogenated benzene derivatives . To minimize by-products (e.g., dechlorination products), researchers should:
- Optimize reaction temperature (typically 80–120°C) to balance reactivity and selectivity.
- Use anhydrous conditions to prevent hydrolysis side reactions.
- Employ catalysts like copper iodide for Ullmann reactions to enhance coupling efficiency.
Contradictions in product purity between Ullmann and demethylation routes suggest the latter is more reliable for structurally analogous compounds .
Q. Which analytical techniques are recommended for detecting this compound in environmental matrices, and how can co-eluting halogenated contaminants be resolved?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred due to its sensitivity to halogenated compounds. Key considerations include:
- Column Selection: Use a DB-5MS capillary column (30 m × 0.25 mm) for optimal separation of halogenated ethers.
- Sample Prep: Solid-phase extraction (SPE) with C18 cartridges reduces matrix interference .
- Interference Mitigation: Co-eluting contaminants (e.g., PBDEs) can be resolved by tandem MS (GC-MS/MS) or high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns .
Advanced Research Questions
Q. How does the chlorination pattern of this compound influence its interaction with nuclear receptors (e.g., aryl hydrocarbon receptor, AhR) compared to brominated analogs?
Methodological Answer: Chlorinated diphenyl ethers exhibit lower binding affinity to AhR than brominated analogs (e.g., BDE-47) due to differences in electronegativity and steric hindrance. Researchers can:
- In Silico Modeling: Use molecular docking software (e.g., AutoDock Vina) to compare binding energies of chlorinated vs. brominated structures.
- In Vitro Assays: Employ luciferase reporter gene assays in HepG2 cells transfected with AhR-responsive elements to quantify transcriptional activation .
Transcriptomic studies on BDE-47-exposed mice suggest chlorinated analogs may similarly dysregulate metabolic pathways, but validation via RNA sequencing of liver tissues is required .
Q. What experimental approaches can resolve contradictions in reported half-lives of this compound under varying redox conditions?
Methodological Answer: Discrepancies in environmental persistence data often arise from redox-sensitive degradation pathways. A tiered methodology is recommended:
Lab-Scale Simulations: Conduct anaerobic/aerobic batch experiments with sediment-water systems, monitoring degradation via LC-HRMS.
Isotopic Tracers: Use -labeled analogs to track mineralization rates and identify degradation intermediates.
Microbial Consortia Analysis: Metagenomic profiling of microbial communities in contaminated soils can reveal species responsible for reductive dechlorination .
A study on PBDE-47 in NHANES data highlights the need for longitudinal environmental sampling to validate lab-derived half-lives .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the endocrine-disrupting effects of this compound?
Methodological Answer: Contradictions may stem from species-specific responses or dose-dependent effects. A robust framework includes:
- Dose-Response Curves: Test across a wide concentration range (0.1–100 µM) in zebrafish embryos and mammalian cell lines.
- Epigenetic Profiling: Assess DNA methylation changes via bisulfite sequencing to identify non-monotonic responses.
- Meta-Analysis: Cross-reference existing toxicity databases (e.g., NIST Chemistry WebBook) to identify outliers in experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
